2-Isopropylindolizine
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Overview
Description
2-Isopropylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkynylpyridines under the influence of a base and iodine. This method provides a straightforward route to the indolizine core . Another method involves the use of radical-induced cyclization, which offers high atom- and step-economy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced indolizines, and substituted derivatives with various functional groups .
Scientific Research Applications
2-Isopropylindolizine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Isopropylindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For example, its anticancer activity is linked to the inhibition of specific kinases and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activities.
Pyrrole: Known for its role in the synthesis of various pharmaceuticals.
Imidazole: Widely used in medicinal chemistry for its diverse biological properties.
Uniqueness: 2-Isopropylindolizine stands out due to its unique structural features and enhanced biological activities. The presence of the isopropyl group at the 2-position provides distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-propan-2-ylindolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)10-7-11-5-3-4-6-12(11)8-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQNUSLAPPNLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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